molecular formula C9H15ClN2O2S B2861921 N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride CAS No. 2138157-05-6

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride

Cat. No.: B2861921
CAS No.: 2138157-05-6
M. Wt: 250.74
InChI Key: ZWIUPNGELQLHCT-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(aminomethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound that has applications in pharmaceutical development, biochemical research, material science, and environmental chemistry . It is characterized by a methanesulfonamide functional group attached to a phenyl ring containing an aminomethyl substituent. The amine group can undergo nucleophilic substitution reactions, and the sulfonamide moiety can undergo hydrolysis in acidic or basic conditions. The hydrochloride salt enhances water solubility, which facilitates reactions in aqueous environments.

Scientific Research Applications

This compound is investigated for anticancer drug development, anti-inflammatory research, enzyme inhibition studies, and neuroprotection investigations.

Pharmaceutical Development N-(3-Aminomethyl-phenyl)methanesulfonamide is a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders . It may also be used in developing treatments for lung diseases like COPD, asthma, and pulmonary vascular disease .

Biochemical Research This compound is used in studies related to enzyme inhibition and protein interactions, helping researchers understand complex biological processes .

Diagnostic Applications The compound is explored for its potential in creating diagnostic agents that can enhance imaging techniques in medical settings .

Material Science It finds applications in formulating specialty polymers and coatings, improving their performance and durability .

Environmental Chemistry Researchers utilize it to study the degradation of pollutants, contributing to developing more effective environmental remediation strategies .

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanesulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Aminomethyl)phenyl)methanesulfonamide hydrochloride
  • N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide

Uniqueness

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride is unique due to the presence of both the aminomethyl and methanesulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Biological Activity

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride, a compound with a distinct structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 250.75 g/mol
  • CAS Number : 2138157-05-6

The biological activity of this compound can be attributed to several mechanisms, particularly its interaction with various biological targets:

  • Inhibition of Carbonic Anhydrases (CAs) :
    • Similar compounds have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are associated with tumor progression. These isoforms are crucial in regulating pH and bicarbonate levels in tissues, making them attractive targets for cancer therapy .
  • Nitric Oxide Synthase Inhibition :
    • The compound may also influence nitric oxide synthase pathways, which are vital in mediating inflammatory responses and vascular functions. Inhibition of nitric oxide production can lead to reduced inflammation and tumor proliferation .

Biological Effects

The biological effects observed from studies involving this compound include:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth through its action on carbonic anhydrases, particularly in cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma) .
  • Anti-inflammatory Properties : By modulating nitric oxide pathways, it may exert anti-inflammatory effects, potentially benefiting conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionPotent inhibition (nM range)
Antitumor ActivityReduced proliferation in cancer cells
Anti-inflammatoryModulation of nitric oxide levels

Case Study 1: Carbonic Anhydrase Inhibition

A series of pyridinium derivatives related to this compound were synthesized and tested for their ability to inhibit CA IX and CA XII. These studies revealed that compounds with similar structures exhibited IC50 values in the nanomolar range against these isoforms, indicating strong potential for therapeutic applications in oncology .

Case Study 2: Nitric Oxide Pathways

Research has shown that compounds with a similar sulfonamide moiety can influence nitric oxide synthase activity. This modulation has implications for treating diseases where nitric oxide plays a critical role, such as cardiovascular diseases and certain cancers .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Studies suggest good oral bioavailability.
  • Metabolism : The compound is likely metabolized via liver enzymes, similar to other sulfonamide derivatives.
  • Toxicity : Preliminary assessments indicate low toxicity; however, detailed toxicological evaluations are necessary to confirm safety profiles.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIUPNGELQLHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)CN)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138157-05-6
Record name N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride
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